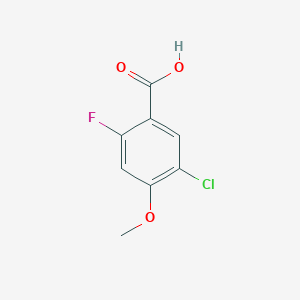

5-Chloro-2-fluoro-4-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQHHHJUOHVVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211172-72-4 | |

| Record name | 5-Chloro-2-fluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Advanced Organic Synthesis and Chemical Research

Strategic Importance of Highly Functionalized Benzoic Acid Derivatives

Highly functionalized benzoic acid derivatives represent a cornerstone in modern medicinal chemistry and materials science. Benzoic acid (BA) and its derivatives are not only used as preservatives in pharmaceuticals but also serve as crucial intermediates in the synthesis of a wide array of more complex medicinal products. nih.govresearchgate.net The benzoic acid scaffold is a recurring motif in numerous active pharmaceutical ingredients. For instance, derivatives are integral to the development of treatments for a range of diseases, including cancer, tuberculosis, and various infections. preprints.orgresearchgate.netnih.gov

The incorporation of multiple functional groups, particularly halogens and methoxy (B1213986) groups, onto the benzoic acid ring dramatically influences the molecule's physicochemical properties. Halogenation, in particular, is a key strategy in drug design. Fluoro- and chloro-substituted benzoic acids are established precursors for a multitude of agrochemical and pharmaceutical products. researchgate.net The introduction of a halogen atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. frontiersin.orgnih.gov This makes halogenated benzoic acids, such as the title compound, highly sought-after starting materials for generating novel chemical entities with potentially enhanced therapeutic properties. researchgate.netresearchgate.net Their utility extends beyond medicine into materials science, where related compounds are used to synthesize advanced polymers.

The table below summarizes key research findings and applications for structurally related halogenated and methoxylated benzoic acids, illustrating the strategic value of this compound class.

| Research Area | Compound/Derivative Class | Application/Finding |

| Medicinal Chemistry | Benzoic Acid Derivatives | Act as prodrugs for treating tuberculosis by improving diffusion across cell membranes. nih.gov |

| Medicinal Chemistry | 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives | Synthesized and evaluated for anticancer activity, with some compounds showing efficacy against MCF-7 cell lines. preprints.org |

| Organic Synthesis | 2-Methoxy Benzoyl Chlorides | Used as precursors in palladium-catalyzed reactions with alkynes to synthesize coumarins, which are important scaffolds in pharmaceuticals. acs.org |

| Materials Science | 5-Chloro-2-fluorobenzoic acid | Utilized in the synthesis of poly(phenylene ether)-based electrolyte membranes for potential use in proton exchange fuel cells. |

Methodological Approaches to the Investigation of Novel Halogenated Aromatic Scaffolds

The synthesis and investigation of novel halogenated aromatic scaffolds like 5-Chloro-2-fluoro-4-methoxybenzoic acid involve a range of established and emerging chemical methodologies. The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis.

Traditionally, the most widely used method for this purpose is Electrophilic Aromatic Substitution (EAS) . taylorfrancis.com This approach involves reacting the aromatic substrate with an electrophilic halogen source, often in the presence of a Lewis acid catalyst. However, these methods can sometimes lack regioselectivity and may not be environmentally benign. taylorfrancis.comresearchgate.net

In response to these limitations, significant research has focused on developing greener and more selective halogenation techniques. One major area of development is biocatalysis , which employs enzymes to perform specific chemical transformations. Flavin-dependent halogenases (FDHs), for example, can regioselectively halogenate aromatic substrates under mild, aqueous conditions, offering a more sustainable alternative to conventional chemical methods. researchgate.net Furthermore, microbial synthesis platforms, such as engineered yeast, are being developed to produce halogenated natural product scaffolds from simple feedstocks. frontiersin.orgnih.gov

Modern synthetic organic chemistry also heavily relies on transition-metal-catalyzed cross-coupling reactions to build molecular complexity from halogenated aromatic starting materials. organic-chemistry.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming new carbon-carbon bonds, allowing for the derivatization of the aromatic scaffold. acs.orgorganic-chemistry.org Synthetic routes to complex substituted benzoic acids often employ a multi-step sequence that can include nitration, reduction of the nitro group, diazotization, and subsequent substitution with a halogen. google.com These advanced methodological approaches provide chemists with precise tools to synthesize and investigate novel halogenated aromatic compounds for a wide range of applications.

Physicochemical Properties

The specific compound "this compound" is a highly substituted aromatic molecule. While detailed experimental data for this exact isomer is not widely published, its properties can be inferred from closely related isomers and precursor molecules documented in chemical databases. The table below presents available data for these related structures.

| Property | Value | Compound |

| Molecular Formula | C₈H₆ClFO₃ | 2-Chloro-5-fluoro-4-methoxybenzoic acid nih.gov |

| Molecular Weight | 204.59 g/mol | 3-Chloro-2-fluoro-4-methoxybenzoic acid chemicalbook.com |

| CAS Number | 1555667-91-8 | 5-Chloro-4-fluoro-2-methoxy-benzoic acid chemicalbook.com |

| CAS Number | 1554885-43-6 | 3-Chloro-2-fluoro-4-methoxybenzoic acid chemicalbook.com |

| CAS Number | 394-30-9 | 5-Chloro-2-fluorobenzoic acid nih.gov |

| Melting Point | 98-100 °C | 5-Chloro-2-methoxybenzoic acid sigmaaldrich.com |

Based on a comprehensive review of available scientific literature, there is currently no specific published information detailing the synthetic methodologies for the compound This compound . The precise arrangement of the chloro, fluoro, and methoxy substituents on the benzoic acid core makes it a unique structure for which dedicated synthetic routes have not been described in the reviewed literature.

While general methods exist for the synthesis of various substituted benzoic acids, applying these to the target molecule without specific experimental data would be speculative. For instance, synthetic routes have been detailed for structurally related compounds such as 4-amino-5-chloro-2-methoxybenzoic acid, 5-chloro-2-fluorobenzoic acid, and 5-chloro-2-methoxybenzoic acid. However, the interplay and directing effects of the specific substituents in this compound would necessitate a dedicated study to establish viable and efficient synthetic protocols.

Consequently, a detailed discussion on the historical, conventional, or innovative synthetic strategies—including green chemistry, catalytic approaches, or flow chemistry applications—specifically for this compound cannot be provided at this time. Similarly, an elucidation of its specific reaction mechanisms is not possible without established synthetic pathways.

Further research and publication in the field of organic chemistry are required to outline the specific methodologies for this compound.

Chemical Reactivity and Transformations of 5 Chloro 2 Fluoro 4 Methoxybenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Nucleus

The aromatic ring of 5-Chloro-2-fluoro-4-methoxybenzoic acid is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome dictated by the electronic effects of the existing substituents. The methoxy (B1213986) group (-OCH3) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid (-COOH), chloro (-Cl), and fluoro (-F) groups are deactivating towards electrophilic attack, with the halogens being ortho, para-directing and the carboxylic acid being meta-directing. byjus.commsu.edulibretexts.org

In electrophilic aromatic substitution, the positions ortho and para to the strongly activating methoxy group are the most likely sites of reaction. However, considering the substitution pattern of this compound, the position ortho to the methoxy group (C3) is the only available site for substitution. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to occur predominantly at this position. masterorganicchemistry.comyoutube.com

Nucleophilic aromatic substitution (SNAr) on this molecule is also plausible, particularly at the carbon atoms bearing the halogen substituents. libretexts.orgnih.govlibretexts.org For an SNAr reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups. libretexts.org In this case, the carboxylic acid and the halogens themselves contribute to the electron-deficient nature of the ring. The fluorine atom, being more electronegative than chlorine, would typically be a better leaving group in SNAr reactions, making the C2 position a potential site for nucleophilic attack. nih.gov However, the steric hindrance from the adjacent carboxylic acid and the electronic influence of the methoxy group can affect the reactivity. youtube.com

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding esters through various methods. A common laboratory procedure involves reaction with an alcohol in the presence of an acid catalyst. mdpi.com More advanced methods, such as using coupling agents or converting the carboxylic acid to a more reactive species like an acid chloride, can also be employed. For instance, microwave-assisted esterification catalyzed by N-fluorobenzenesulfonimide has been shown to be effective for various benzoic acids. mdpi.com Another approach involves the use of substituted benzoic anhydrides, such as 3,5-bis(trifluoromethyl)benzoic anhydride, in the presence of a Lewis acid catalyst. tcichemicals.com

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. sciepub.com Direct amidation is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Therefore, activating agents are typically required. Reagents like titanium(IV) chloride (TiCl4) can facilitate the direct condensation of carboxylic acids and amines. nih.gov Other effective methods include the use of boric acid as a catalyst or employing coupling agents like dichlorotriphenylphosphorane (B105816) for the synthesis of benzanilide (B160483) derivatives. sciepub.comorganic-chemistry.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions. Aromatic carboxylic acids are generally more susceptible to decarboxylation than their aliphatic counterparts. lneya.com For benzoic acid itself, decarboxylation can be achieved by heating with a copper catalyst in quinoline. lneya.com The presence of strong electron-withdrawing groups on the aromatic ring can facilitate this process. lneya.com While specific conditions for the decarboxylation of this compound are not widely reported, heating the sodium salt of the acid with soda-lime (a mixture of sodium hydroxide (B78521) and calcium oxide) is a general method for decarboxylating carboxylic acids. libretexts.org

Reduction and Oxidation Reactions of the Carboxyl Group

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. masterorganicchemistry.com The reaction typically proceeds via an aldehyde intermediate which is immediately further reduced. masterorganicchemistry.com It is important to note that LiAlH4 is a strong and non-selective reducing agent and may also reduce other functional groups if present.

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under typical conditions.

Directed Ortho-Metalation and Related Regioselective Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles.

In this compound, several functional groups can act as DMGs, including the methoxy group, the deprotonated carboxylate group, and potentially the halogen atoms. organic-chemistry.org The carboxylate group is a powerful DMG, and studies on unprotected 2-methoxybenzoic acids have shown that treatment with s-BuLi/TMEDA at low temperatures leads to exclusive deprotonation at the position ortho to the carboxylate. bohrium.comorganic-chemistry.org In the case of this compound, the position ortho to the carboxylate is C3. The methoxy group also directs ortho to itself, which would also favor deprotonation at C3. Therefore, it is highly probable that directed ortho-metalation of this compound would lead to functionalization at the C3 position. The relative directing ability of the substituents plays a crucial role in determining the regioselectivity of the reaction. acs.org

Palladium-Catalyzed Cross-Coupling Reactions Involving Aromatic Halogen Atoms

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable tools for the formation of carbon-carbon bonds. youtube.comnih.gov These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. youtube.com

This compound possesses two potential sites for cross-coupling: the C-Cl bond and the C-F bond. In general, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl >> F. nih.gov Therefore, the C-Cl bond at the C5 position would be expected to be significantly more reactive than the C-F bond at the C2 position under standard Suzuki-Miyaura conditions. nih.govlookchem.com This difference in reactivity could allow for selective cross-coupling at the C5 position while leaving the C-F bond intact.

However, recent advances in catalyst development have enabled the coupling of less reactive aryl chlorides and even aryl fluorides. nih.govacs.orgrsc.org The use of specific ligands and reaction conditions can promote the activation of these stronger carbon-halogen bonds. thieme-connect.commit.edu For instance, fluoride (B91410) ions have been shown to play a role in promoting Suzuki-Miyaura reactions. thieme-connect.com Therefore, under forcing conditions or with specialized catalyst systems, cross-coupling at the C2 position might also be achievable.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Esterification | Alcohol, Acid Catalyst, Heat | 5-Chloro-2-fluoro-4-methoxybenzoate ester |

| Amidation | Amine, Coupling Agent (e.g., TiCl4) | N-substituted 5-Chloro-2-fluoro-4-methoxybenzamide |

| Decarboxylation | Heat, Soda-lime | 1-Chloro-4-fluoro-2-methoxybenzene |

| Reduction | 1. LiAlH4, 2. H3O+ | (5-Chloro-2-fluoro-4-methoxyphenyl)methanol |

| Directed Ortho-Metalation | 1. s-BuLi/TMEDA, 2. Electrophile (E+) | 3-E-5-Chloro-2-fluoro-4-methoxybenzoic acid |

| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst, Base | 5-R-2-fluoro-4-methoxybenzoic acid |

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Fluoro 4 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. For 5-Chloro-2-fluoro-4-methoxybenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a wealth of information about its electronic structure. mdpi.com

The primary output of such a calculation is the optimized molecular geometry, which predicts bond lengths, bond angles, and dihedral angles in the ground state. These parameters are crucial for understanding the steric and electronic effects of the chloro, fluoro, and methoxy (B1213986) substituents on the benzoic acid core.

Furthermore, DFT allows for a detailed analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests higher reactivity.

The distribution of these orbitals across the molecule can also be visualized. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO is likely to be distributed over the carboxylic acid group and the electron-withdrawing halogen atoms. This distribution provides insights into the most probable sites for electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar aromatic compounds.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, this could involve modeling its synthesis, degradation, or its interaction with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways.

This process involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For instance, the esterification of the carboxylic acid group or nucleophilic aromatic substitution could be modeled.

Calculations would be performed to determine the geometries and energies of the reactants, products, intermediates, and transition states. This allows for a step-by-step understanding of the reaction mechanism, including the breaking and forming of bonds. For example, in a nucleophilic substitution reaction, the model could show whether the reaction proceeds via a Meisenheimer complex and which of the halogen atoms is more susceptible to substitution.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. For flexible molecules like this compound, which has a rotatable methoxy and carboxylic acid group, conformational analysis is essential. This involves identifying the different stable conformations (rotamers) and their relative energies. mdpi.com

Potential energy surface scans can be performed by systematically rotating the C-O bond of the methoxy group and the C-C bond of the carboxylic acid group to identify the low-energy conformers. These studies can reveal the presence of intramolecular hydrogen bonds, for example, between the carboxylic acid proton and the ortho-fluoro or methoxy group, which can significantly influence the molecule's preferred shape and reactivity.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and predict how the molecule might behave in different environments, such as in a solvent or interacting with a biological target. The simulations can reveal the flexibility of different parts of the molecule and the timescales of conformational changes.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model. nih.gov For this compound, the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra are of particular interest.

DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies can be scaled to better match experimental spectra, aiding in the assignment of observed vibrational bands to specific functional groups and molecular motions. For example, the characteristic C=O stretching frequency of the carboxylic acid and the C-Cl and C-F stretching vibrations can be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. prensipjournals.com These theoretical chemical shifts can help in the interpretation of experimental NMR spectra, especially for complex molecules where signal overlap can be an issue.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3500 |

| C=O (Carboxylic Acid) | Stretching | ~1720 |

| C-O (Methoxy) | Stretching | ~1250 |

| C-F | Stretching | ~1100 |

| C-Cl | Stretching | ~750 |

Note: These are representative values and would be refined by scaling against experimental data.

In Silico Molecular Interaction Studies (e.g., Ligand-Receptor Binding Simulations)

Given that many substituted benzoic acids are building blocks for pharmaceuticals, understanding how this compound might interact with biological macromolecules is of great interest. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.

In a typical docking simulation, the 3D structure of the target receptor is obtained from a protein data bank. The this compound molecule is then "docked" into the active site of the receptor, and a scoring function is used to estimate the binding affinity. This can help to identify potential biological targets for the molecule and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-receptor complex.

For example, if this compound were being investigated as a potential enzyme inhibitor, docking studies could predict how it fits into the enzyme's active site and which of its functional groups are most important for binding. These in silico predictions can guide the design of more potent and selective analogs.

Applications As a Key Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Functionally Diverse Organic Molecules

While specific research detailing the direct use of 5-Chloro-2-fluoro-4-methoxybenzoic acid as a precursor is not widely available in public literature, the functionalities present in the molecule suggest its potential in a variety of organic reactions. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides. These transformations are fundamental steps in the synthesis of a wide array of organic compounds. For instance, related methoxybenzoic acids can be converted to their corresponding acid chlorides, which are reactive intermediates in acylation reactions.

Building Block for Pharmaceutical Leads and Analogs

Although direct evidence of this compound in the synthesis of specific pharmaceutical leads is limited in available research, the structural motifs it contains are prevalent in medicinal chemistry. For example, the related compound, 4-amino-5-chloro-2-methoxybenzoic acid, serves as a crucial intermediate in the synthesis of several prokinetic agents, which are drugs that enhance gastrointestinal motility. google.com The synthesis of this related compound involves methylation, chlorination, and hydrolysis steps, highlighting the types of transformations that similar benzoic acid derivatives can undergo. google.com The presence of halogen and methoxy (B1213986) groups can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making compounds like this compound potentially interesting starting points for drug discovery programs.

Intermediate in Agrochemical Active Ingredient Development

There is currently a lack of specific, publicly accessible research demonstrating the use of this compound as an intermediate in the development of agrochemical active ingredients. However, the broader class of halogenated and methoxy-substituted benzoic acids are known to be important in the agrochemical industry. These structural features can contribute to the biological activity of herbicides, fungicides, and insecticides.

Utilization in Materials Science for Polymer and Framework Construction

Specific examples of this compound being used in the construction of polymers or metal-organic frameworks (MOFs) are not found in the available literature. However, related benzoic acid derivatives are utilized in these fields. For instance, 5-Chloro-2-fluorobenzoic acid has been used to synthesize poly(phenylene ether)-based electrolyte membranes for potential use in fuel cells. ossila.com The synthesis involves converting the benzoic acid to a benzoyl chloride, followed by a Friedel-Crafts reaction and subsequent polymerization. ossila.com Carboxylic acids are also fundamental building blocks for MOFs, where they coordinate with metal ions to form porous, crystalline structures. The specific properties of the resulting polymers and MOFs are dictated by the structure of the organic linker.

Design and Synthesis of Novel Ligands for Catalysis

No specific instances of this compound being used in the design and synthesis of novel ligands for catalysis have been identified in the public domain. Nevertheless, benzoic acid derivatives can be modified to create ligands for various catalytic applications. The carboxylic acid can act as an anchoring group to a metal center, while the substituents on the aromatic ring can be tailored to influence the electronic and steric properties of the resulting catalyst. For example, palladium catalysts with specific phosphine (B1218219) ligands are used to convert 2-methoxybenzoyl chlorides and alkynes into coumarins, a class of compounds with applications in pharmaceuticals and as fluorophores. acs.org

Future Research Trajectories and Synthetic Challenges Concerning 5 Chloro 2 Fluoro 4 Methoxybenzoic Acid

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom and step economy, are central to modern synthetic planning. jocpr.comwikipedia.orgprimescholars.com Atom economy measures the efficiency with which reactant atoms are incorporated into the final desired product, with a 100% economy signifying no atoms are wasted as byproducts. jocpr.comlibretexts.org Step economy refers to reaching a target molecule in the fewest possible reaction steps. Traditional multi-step syntheses of complex molecules like 5-Chloro-2-fluoro-4-methoxybenzoic acid often suffer from poor atom and step economy, relying on protecting groups and harsh stoichiometric reagents that generate significant waste. wikipedia.org

For instance, a hypothetical traditional synthesis might start from a simpler substituted toluene (B28343), requiring a strong oxidant like potassium permanganate (B83412) to form the benzoic acid, followed by a sequence of electrophilic aromatic substitution reactions to install the halogen and methoxy (B1213986) groups. khanacademy.org Such routes often require specific directing group strategies and generate substantial inorganic waste.

Future research must pivot towards more elegant and sustainable solutions. A primary focus is the application of transition-metal-catalyzed C–H bond functionalization. acs.orgrsc.org This strategy allows for the direct conversion of unreactive C–H bonds into new C–C or C-heteroatom bonds, potentially circumventing the need for pre-functionalized starting materials. nih.govresearchgate.net Catalytic systems based on palladium, ruthenium, or iridium have shown promise in the direct ortho-C–H functionalization of benzoic acids. acs.orgrsc.orgacs.org Applying these methods could enable the direct introduction of substituents onto a simpler benzoic acid core, dramatically improving step economy. Another avenue involves the catalytic oxidation of a corresponding substituted toluene using molecular oxygen, a green oxidant, in place of traditional heavy-metal oxidants. google.comresearchgate.net

| Principle | Traditional Synthetic Route (Hypothetical) | Sustainable & Atom-Economical Route (Proposed) |

|---|---|---|

| Starting Material | Multi-substituted, less accessible precursors. | Simpler, readily available benzoic acid or toluene derivatives. |

| Key Strategy | Stepwise electrophilic substitutions, use of protecting groups, harsh oxidation. | Direct, late-stage C–H functionalization/activation. nih.gov |

| Reagents | Stoichiometric and often hazardous reagents (e.g., KMnO₄, excess strong acids). | Catalytic amounts of transition metals (e.g., Pd, Ru) and benign oxidants (e.g., O₂). acs.orggoogle.com |

| Atom Economy | Low, due to formation of inorganic salts and other byproducts. wikipedia.org | High, as most atoms from reactants are incorporated into the product. jocpr.com |

| Step Economy | Low (many steps). | High (fewer steps). |

| Environmental Impact | High waste generation and energy consumption. | Reduced waste, milder conditions, and lower energy footprint. |

Exploration of Novel Reactivity Patterns and Functionalization Strategies

Beyond its synthesis, the utility of this compound as a chemical building block depends on the ability to selectively modify its structure. The existing functional groups—a carboxylic acid, a methoxy group, and two different halogens on an electron-rich ring—offer a playground for chemical transformations. Future research will likely focus on unlocking novel reactivity patterns that go beyond standard transformations.

A particularly promising area is leveraging the ortho-methoxy group in concert with the carboxylic acid. Research on related 2-methoxy benzoyl chlorides has demonstrated their utility in palladium-catalyzed reactions with alkynes to form coumarins, a privileged scaffold in medicinal chemistry. acs.org By converting the carboxylic acid of the target molecule to an acid chloride, it could serve as a precursor to novel, highly substituted coumarin (B35378) derivatives. The electronic influence of the chloro and fluoro substituents would be a key variable to investigate in such transformations.

Furthermore, the molecule is an attractive scaffold for creating libraries of compounds for drug discovery and materials science. nih.govpreprints.orgnih.gov Developing selective functionalization strategies for the remaining C-H position or selective modification of one halogen over the other would be highly valuable.

| Site/Group | Potential Transformation | Application/Goal |

|---|---|---|

| Carboxylic Acid | Conversion to amide, ester, or acid chloride. | Bioisosteric replacement, prodrug synthesis, precursor for further reactions. |

| ortho-Methoxy Group | Palladium-catalyzed cyclization with alkynes (after conversion to acid chloride). acs.org | Synthesis of novel, polysubstituted coumarin derivatives. |

| Aromatic C-H Position | Directed C-H activation (e.g., palladation, lithiation). | Introduction of new alkyl, aryl, or heteroatom substituents to build molecular complexity. |

| Fluoro/Chloro Groups | Selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Differential functionalization to create diverse molecular libraries. |

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction and Material Design

In the realm of material design, AI and ML offer a paradigm shift from traditional, incremental discovery to a more targeted, inverse design approach. nih.govresearcher.life A generative model can use the this compound scaffold as a starting point to create a vast virtual library of novel, yet synthetically accessible, derivatives. nih.gov Subsequently, predictive ML models can screen this library for specific functionalities—such as binding affinity to a biological target or desired electronic properties for an advanced material—before a single compound is synthesized in the lab. researchgate.net This integrated computational-experimental workflow dramatically accelerates the cycle of designing, making, and testing new functional materials.

| Step | Action | AI/ML Tool | Objective |

|---|---|---|---|

| 1. Ideation | Define target properties for a new material (e.g., antifungal activity). | - | Establish research goal. |

| 2. Generation | Use this compound as a core scaffold. | Generative Models (e.g., GANs, VAEs). nih.gov | Create a large, diverse virtual library of new chemical entities. |

| 3. Prediction | Screen the virtual library for the desired properties and biocompatibility. | Predictive Models (e.g., QSAR, Graph Neural Networks). researchgate.net | Identify a small subset of high-potential candidate molecules. |

| 4. Synthesis Planning | Generate synthetic routes for the top candidate molecules. | Retrosynthesis AI Platforms. chemcopilot.comarxiv.org | Find the most efficient and sustainable way to synthesize the candidates. |

| 5. Validation | Synthesize and test the candidates in the laboratory. | - | Confirm predicted properties and provide feedback data to improve the models. |

Q & A

Basic: How to design an initial synthetic route for 5-chloro-2-fluoro-4-methoxybenzoic acid?

Methodological Answer:

Begin with a substituted benzoic acid precursor (e.g., 4-methoxybenzoic acid). Introduce chlorine and fluorine via electrophilic aromatic substitution (EAS) or halogenation. For example:

- Chlorination : Use Cl2/FeCl3 under controlled conditions to achieve regioselectivity at the 5-position.

- Fluorination : Employ HF or DAST (diethylaminosulfur trifluoride) for fluorination at the 2-position.

Monitor reaction progress via TLC and confirm regiochemistry using <sup>1</sup>H NMR. Purify via recrystallization in ethanol/water .

Basic: What are the key physicochemical properties critical for experimental handling?

Methodological Answer:

- Molecular Weight : 189.57 g/mol (calculated from C7H5ClFNO2).

- pKa : Predicted ~3.03 ± 0.25 (use potentiometric titration to verify under experimental conditions) .

- Storage : Store at -20°C under inert atmosphere (N2 or Ar) to prevent hydrolysis or oxidation. Use sealed amber vials to avoid photodegradation .

Advanced: How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To address:

Recrystallization : Test multiple solvents (e.g., methanol, DCM/hexane) to isolate pure polymorphs.

DSC Analysis : Perform differential scanning calorimetry to confirm melting behavior.

Spectral Validation : Compare <sup>13</sup>C NMR and IR data with computational predictions (e.g., DFT simulations). Cross-reference with high-purity commercial standards if available .

Basic: What purification methods are recommended for isolating the compound?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50%). Monitor fractions via HPLC.

- Acid-Base Extraction : Leverage the compound’s carboxylic acid group. Dissolve in 1M NaOH, wash with DCM to remove non-acidic impurities, then precipitate with 1M HCl.

- Final Purity Check : Confirm ≥98% purity via LC-MS (C18 column, 0.1% formic acid in acetonitrile/water) .

Advanced: How to analyze byproducts in the synthesis of this compound?

Methodological Answer:

- HPLC-MS : Use reverse-phase chromatography coupled with high-resolution mass spectrometry to identify chlorinated or demethylated byproducts.

- Isolation : Scale up the reaction and isolate minor fractions via preparative HPLC. Characterize structures using 2D NMR (COSY, HSQC).

- Mechanistic Insight : Probe reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions like over-halogenation .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and carbons (δ 110–160 ppm). Verify substituent positions via coupling patterns (e.g., meta-fluorine splitting).

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm<sup>-1</sup>) and C=O (~1680 cm<sup>-1</sup>).

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry, catalyst) using a factorial design.

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., acyl chloride during carboxylation).

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for halogenation steps to enhance solubility and reaction rates .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all reactions.

- Spill Management : Neutralize acid spills with sodium bicarbonate, then absorb with vermiculite.

- First Aid : For skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Advanced: How to study the compound’s stability under varying pH conditions?

Methodological Answer:

- Kinetic Studies : Prepare buffered solutions (pH 1–13) and incubate at 25°C/40°C. Sample aliquots at intervals (0–72 hrs).

- Degradation Analysis : Quantify remaining compound via UV-Vis (λmax ~270 nm) or UPLC. Identify degradation products (e.g., decarboxylated derivatives) using HRMS.

- Mechanism : Propose hydrolysis pathways based on Arrhenius plots and transition-state modeling .

Advanced: How to validate the compound’s biological activity in receptor studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding affinity to target receptors (e.g., COX-2 or GABAA).

- In Vitro Assays : Perform competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]-GABA).

- SAR Analysis : Synthesize analogs (e.g., varying substituents) to establish structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.